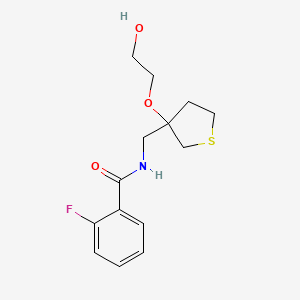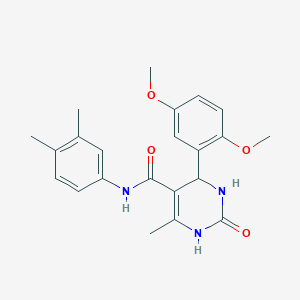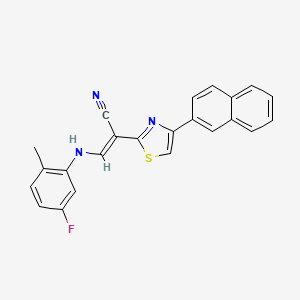
2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzamide" is a fluorinated benzamide derivative. Benzamide analogs are of significant interest in the field of medicinal chemistry due to their potential applications in imaging and therapy. Fluorinated benzamides, in particular, have been studied for their use in positron emission tomography (PET) imaging, as the fluorine-18 isotope is a valuable radiotracer due to its suitable half-life and positron emission properties .
Synthesis Analysis
The synthesis of fluorinated benzamide derivatives typically involves the introduction of a fluorine atom or fluorine-containing group into the benzamide structure. For instance, the synthesis of fluorine-18 labeled benzamide analogs for PET imaging has been achieved through the displacement of a mesylate precursor with [18F]fluoride . Similarly, the synthesis of other fluorinated benzamides has been reported using various strategies, such as the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid . Additionally, a microwave-assisted Fries rearrangement has been employed for the regioselective synthesis of certain fluorinated benzamide compounds under catalyst- and solvent-free conditions .
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of a fluorine atom or fluorine-containing group attached to the benzamide moiety. The solid-state properties of these compounds can be studied using X-ray single crystallography, which provides detailed information about their crystal structures and intermolecular interactions . Theoretical studies, such as density functional theory (DFT) calculations, can also be used to investigate the molecular conformations and electronic properties of these compounds .
Chemical Reactions Analysis
Fluorinated benzamides can participate in various chemical reactions, including nucleophilic substitution reactions, which are commonly used for the radiosynthesis of fluorine-18 labeled compounds . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring, as seen in the decreased reactivity of pentasubstituted benzoates during fluorination reactions . Additionally, the interaction with fluoride anions can lead to colorimetric changes, as demonstrated by a benzamide derivative that exhibits a color transition in response to fluoride anion, indicating its potential as a colorimetric sensor .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. These properties include their affinity for various biological receptors, solubility, and stability. For example, certain fluorinated benzamides have shown moderate to high affinity for sigma2 receptors and moderate to low affinity for sigma1 receptors, which is relevant for their application in PET imaging of solid tumors . The introduction of fluorine can also enhance the binding affinity of benzamide derivatives for CNS dopamine D2 receptors, which is important for their potential use in in vivo PET studies .
Aplicaciones Científicas De Investigación
Imaging Applications
- Positron Emission Tomography (PET) Imaging : Fluorine-containing benzamide analogs, including compounds similar to the one , have been synthesized and evaluated for PET imaging of sigma-2 receptors in solid tumors. These compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, making them potential candidates for cancer imaging (Tu et al., 2007).
Synthesis and Characterization
- Heterocyclic Synthesis : Compounds like 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzamide have been used as precursors in the synthesis of heterocyclic compounds. These precursors exhibit unique electrophilic reactivity, facilitating the formation of structures such as 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones (Meiresonne et al., 2015).
Therapeutic Potential
- Antitumor Activity : Benzamide derivatives, similar to the compound , have been studied for their ability to inhibit histone deacetylase, showing significant in vivo antitumor activity against human tumors. This suggests potential use in novel chemotherapeutic strategies for cancers (Saito et al., 1999).
Chemical Sensing
- Fluorescence Probes : Some fluorine-containing benzamide compounds have been developed as fluorescence probes to detect reactive oxygen species and distinguish specific species. These probes are useful in studying the roles of reactive species in biological and chemical applications (Setsukinai et al., 2003).
Antimicrobial Properties
- Antimicrobial Activity : Fluorinated benzamides have shown significant antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms. This highlights their potential in developing new antimicrobial agents (Carmellino et al., 1994).
Propiedades
IUPAC Name |
2-fluoro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c15-12-4-2-1-3-11(12)13(18)16-9-14(19-7-6-17)5-8-20-10-14/h1-4,17H,5-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLBPPUMCXDDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC=CC=C2F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)

![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)


![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517415.png)

![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)
![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)


![2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2517423.png)
